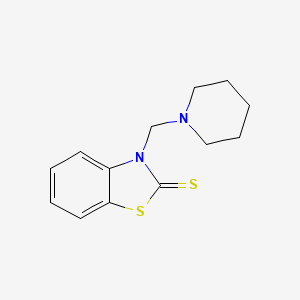

3-(Piperidinomethyl)-2-benzothiazolinethione

Description

Significance of Benzothiazole (B30560) Derivatives in Contemporary Organic and Medicinal Chemistry Research

Benzothiazole (BTA) is a significant heterocyclic compound, comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, that serves as a foundational structure in numerous natural and synthetic bioactive molecules. benthamscience.com The presence of heteroatoms like sulfur and nitrogen creates receptor sites that contribute to its wide range of biological activities. benthamscience.com Consequently, benzothiazole derivatives are a subject of intense research in medicinal chemistry, demonstrating a broad spectrum of pharmacological properties. These properties include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and antidiabetic activities, among others. benthamscience.comjchemrev.comjchemrev.comresearchgate.net The versatility of the benzothiazole scaffold has led to the development of many clinically effective drugs. jchemrev.com

The structural diversity achievable with BTA analogs is a significant advantage in the pursuit of new therapeutic agents. jchemrev.comjchemrev.com Researchers continuously explore new synthetic pathways to create novel derivatives, often focusing on substitutions at the C-2 and C-6 positions, which are critical for various biological activities. benthamscience.com These compounds have also been investigated for applications beyond medicine, such as in agrochemicals and as fluorescent probes. researchgate.net The ongoing development in this field highlights the sustained interest in benzothiazole-based compounds for designing more active and less toxic therapeutic and diagnostic agents. jchemrev.comjchemrev.com

Table 1: Selected Pharmacological Activities of Benzothiazole Derivatives

| Pharmacological Activity | Description | References |

| Anticancer | Compounds show potential in inhibiting the growth of cancer cells. | jchemrev.comresearchgate.net |

| Antimicrobial | Effective against various bacterial and fungal strains. jchemrev.com | jchemrev.comjchemrev.comresearchgate.net |

| Anti-inflammatory | Exhibit properties that can reduce inflammation. | jchemrev.comjchemrev.comresearchgate.net |

| Anticonvulsant | Show potential in preventing or reducing the severity of seizures. | jchemrev.comjchemrev.com |

| Antidiabetic | Investigated for their ability to manage blood sugar levels. | jchemrev.comjchemrev.com |

| Antiviral | Show activity against various viruses, including HIV. | jchemrev.comresearchgate.net |

| Neuroprotective | Potential therapeutic applications in neurodegenerative diseases like Alzheimer's. researchgate.net | researchgate.netijper.org |

Role of Piperidine (B6355638) and Related Nitrogen Heterocycles in Synthetic and Biological Investigations

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important and frequently encountered scaffolds in medicinal chemistry and drug discovery. researchgate.netresearchgate.netnih.gov Its structural flexibility and three-dimensional nature make it a versatile building block in the synthesis of a wide array of pharmaceuticals and natural alkaloids. nih.govnih.gov Piperidine derivatives are integral components of over seventy commercialized drugs, including blockbuster pharmaceuticals, and are found in more than twenty classes of therapeutic agents. researchgate.netnih.gov

The significance of the piperidine motif is evident in its presence in drugs targeting a broad spectrum of diseases, including anticancer, antiviral, antimalarial, antimicrobial, and antipsychotic agents. researchgate.net Medicinal chemists utilize the piperidine scaffold to fine-tune the efficacy, selectivity, and pharmacokinetic profiles of drug candidates. nbinno.com Strategic incorporation of the piperidine moiety can enhance binding affinities to target enzymes or receptors, leading to improved therapeutic outcomes. nbinno.com The N-benzyl piperidine (N-BP) motif, for instance, is often used to establish crucial cation-π interactions with target proteins and to optimize stereochemical properties related to potency and toxicity. nih.gov Continuous advancements in synthetic methodologies, including multicomponent cascade reactions, are making the creation of diverse piperidine derivatives more efficient. nih.gov

Table 2: Therapeutic Applications of Piperidine-Containing Compounds

| Therapeutic Area | Examples of Activity | References |

| Oncology | Used in the development of antineoplastic agents that can induce cell death in cancer cells. | researchgate.net |

| Infectious Diseases | Derivatives show antiviral, antimalarial, antimicrobial, and antifungal properties. | researchgate.net |

| Central Nervous System | Employed as CNS modulators, antipsychotics, analgesics, and for treating neurodegenerative diseases like Alzheimer's. | researchgate.netresearchgate.net |

| Cardiovascular | Utilized as antihypertensive and anticoagulant agents. | researchgate.netresearchgate.net |

| Inflammation | Exhibit anti-inflammatory and analgesic properties. | researchgate.net |

Structural Context of 3-(Piperidinomethyl)-2-benzothiazolinethione within Thioamide and Aminal Chemistry

The compound this compound possesses a unique structure that incorporates features from both thioamide and aminal chemistry.

The core of the molecule, 2-benzothiazolinethione, contains a thioamide functional group. A thioamide is an analog of an amide where the carbonyl oxygen is replaced by a sulfur atom, resulting in the R¹−C(=S)−NR²R³ structure. wikipedia.org Thioamides have greater multiple bond character along the C-N bond compared to amides, which results in a higher rotational barrier. wikipedia.org They are valuable intermediates in organic synthesis and are typically prepared by the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent. wikipedia.org The thioamide group is amphoteric, capable of being protonated at the sulfur atom and deprotonated at the nitrogen. wikipedia.org

The linkage between the 2-benzothiazolinethione nitrogen and the piperidine ring is via a methylene (B1212753) bridge (-CH₂-). This N-C-N arrangement classifies this part of the molecule as an aminal (also known as a geminal-diamino compound). Aminals are formed from the condensation of an aldehyde or ketone with two equivalents of an amine. The stability and reactivity of the aminal linkage can be influenced by the nature of the nitrogen atoms and adjacent functional groups.

Therefore, this compound is a hybrid structure where the piperidine ring is attached as a Mannich base-type adduct to the nitrogen of the benzothiazole-2-thione core. This combination merges the chemical properties of a benzothiazole, a thioamide, and an aminal, creating a molecule with specific steric and electronic characteristics that dictate its chemical reactivity and potential for biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

3-(piperidin-1-ylmethyl)-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S2/c16-13-15(10-14-8-4-1-5-9-14)11-6-2-3-7-12(11)17-13/h2-3,6-7H,1,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIUDZGNAWJOFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CN2C3=CC=CC=C3SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290029 | |

| Record name | 3-(Piperidinomethyl)-2-benzothiazolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6957-11-5 | |

| Record name | NSC66193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Piperidinomethyl)-2-benzothiazolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6957-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Piperidinomethyl 2 Benzothiazolinethione

Established Synthetic Pathways for the Benzothiazolinethione Core

The benzothiazolinethione core, which exists in tautomeric equilibrium with 2-mercaptobenzothiazole (B37678), is a foundational scaffold in the synthesis of the target compound. Several methodologies have been established for its construction, ranging from high-temperature industrial processes to more recent catalyzed reactions under milder conditions.

Precursor Synthesis and Functionalization Strategies

The primary precursors for the benzothiazolinethione core are relatively simple aromatic compounds. The classical and most common industrial synthesis begins with aniline (B41778) , carbon disulfide , and sulfur . google.comgoogle.com An alternative and historically significant route, developed by A. W. Hoffmann, utilizes 2-aminothiophenol (B119425) and carbon disulfide . mdpi.com

More contemporary strategies often employ functionalized anilines, particularly ortho-haloanilines (e.g., 2-iodoaniline, 2-bromoaniline). These precursors can be coupled with a sulfur source to construct the thiazole (B1198619) ring. For instance, o-haloanilines can be reacted with potassium O-ethyl dithiocarbonate or directly with carbon disulfide. tandfonline.comorganic-chemistry.org These approaches allow for the synthesis of substituted benzothiazolinethiones by starting with appropriately substituted haloanilines.

Reaction Conditions and Catalytic Approaches

The reaction conditions for synthesizing the benzothiazolinethione core vary significantly depending on the chosen precursors.

The industrial "Kelly process" involves reacting aniline, carbon disulfide, and sulfur under high temperatures and elevated pressures. google.com The reaction is typically carried out in an autoclave at temperatures ranging from 220°C to 280°C. google.comgoogle.com This process proceeds through various intermediates, including thiocarbanilide. google.com

The synthesis from 2-aminothiophenol and carbon disulfide can be performed under reduced pressure in an autoclave at temperatures around 100°C. mdpi.com

Syntheses utilizing o-haloanilines have been developed to proceed under milder conditions. A tandem reaction between an o-haloaniline and carbon disulfide can be promoted by an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like toluene (B28343) at 80°C. organic-chemistry.orgdrugbank.com This method avoids the use of transition metals. Alternatively, the coupling of o-haloanilines with potassium O-ethyl dithiocarbonate can be facilitated by a copper catalyst (e.g., CuCl) in a solvent like N,N-dimethylformamide (DMF). tandfonline.comresearchgate.net

Table 1: Comparison of Synthetic Pathways for the 2-Benzothiazolinethione Core

| Precursors | Catalyst/Promoter | Solvent | Temperature | Pressure | Ref. |

| Aniline, Carbon Disulfide, Sulfur | None | None | 220-280°C | Autogenous/High | google.com |

| 2-Aminothiophenol, Carbon Disulfide | None | None | ~100°C | Reduced/Autoclave | mdpi.com |

| o-Haloaniline, Carbon Disulfide | DBU | Toluene | 80°C | Atmospheric | organic-chemistry.org |

| o-Haloaniline, Potassium O-ethyl dithiocarbonate | CuCl | DMF | Moderate | Atmospheric | tandfonline.com |

Synthesis of the Piperidinomethyl Moiety

The introduction of the piperidinomethyl group onto the N-3 position of the 2-benzothiazolinethione ring is most effectively achieved through an aminomethylation reaction.

Mannich-type Reactions and Related Aminoalkylation Approaches

The Mannich reaction is the quintessential method for the N-aminomethylation of the 2-benzothiazolinethione core. This three-component condensation involves the reaction of the substrate (2-benzothiazolinethione, which possesses an active hydrogen on the nitrogen atom), formaldehyde (B43269), and a secondary amine, in this case, piperidine (B6355638). oarjbp.comchitkara.edu.in

The reaction proceeds by first forming an Eschenmoser-like salt or a pre-formed aminal from the reaction between piperidine and formaldehyde. nih.gov This electrophilic species then reacts with the nucleophilic nitrogen of the benzothiazolinethione tautomer to form the stable C-N bond, yielding 3-(piperidinomethyl)-2-benzothiazolinethione. nih.govchempap.org

Detailed experimental procedures describe the reaction being carried out in solvents like ethanol (B145695) or a mixture of methanol (B129727) and acetone. nih.govchempap.org The reaction temperature can be controlled, with some procedures suggesting cooling to around 10°C, while others involve gentle heating to 40-45°C to facilitate the reaction. nih.govchempap.org

Table 2: Typical Conditions for Mannich Reaction

| Substrate (H-active) | Amine | Aldehyde | Solvent(s) | Temperature | Ref. |

| 2-Benzothiazolinethione | Piperidine | Formaldehyde | Ethanol | ~10°C | nih.gov |

| 2-Benzothiazolinethione | Various Amines | Formaldehyde | Methanol/Acetone | 40-45°C | chempap.org |

Alternative Aminomethylation Protocols

While the classical Mannich reaction is predominant, alternative protocols can be envisaged. One such method involves a two-step process. First, 2-benzothiazolinethione can be reacted with formaldehyde to generate a 3-(hydroxymethyl)-2-benzothiazolinethione intermediate. This intermediate could then be subjected to a nucleophilic substitution reaction with piperidine to yield the final product. Another approach could involve the reaction of 2-benzothiazolinethione with a pre-synthesized N-chloromethylpiperidine, although this route is less common due to the instability of such reagents.

Derivatization Strategies for this compound Analogues

The core structure of this compound offers several positions for chemical modification to generate a library of analogues. Derivatization can be achieved by modifying either the piperidine ring, the benzothiazole (B30560) nucleus, or by altering the methylene (B1212753) bridge.

The most direct strategy for creating analogues is to vary the secondary amine component in the Mannich reaction. Instead of piperidine, other cyclic or acyclic secondary amines can be used to generate a diverse set of 3-(aminomethyl) derivatives. chempap.org

Furthermore, substitutions can be introduced onto the benzene (B151609) ring of the benzothiazolinethione core. This is typically achieved by starting the synthesis with a substituted aniline or o-haloaniline. For example, using 6-nitro-2-mercaptobenzothiazole in the Mannich reaction would yield the corresponding 6-nitro derivative of the final compound, introducing a functional group that can be further modified (e.g., reduction to an amine). chempap.org

Modifications at the Benzothiazole Moiety

The benzothiazole moiety of this compound can undergo various chemical modifications. The parent compound is synthesized via a Mannich reaction involving 2-mercaptobenzothiazole, formaldehyde, and a secondary amine. anjs.edu.iqchempap.org The reactivity of the resulting 3-(substituted-aminomethyl)-2-benzothiazolinone and related compounds has been explored. researchgate.net

One key reaction is the quaternization of the exocyclic nitrogen atom. For instance, treatment of 3-(substituted-aminomethyl)-2-benzothiazolinone with methyl iodide can lead to the formation of a quaternary ammonium (B1175870) iodide. researchgate.net This suggests that the nitrogen of the piperidinomethyl group in this compound could be susceptible to alkylation, forming a quaternary salt.

Furthermore, the methylene bridge can be cleaved under certain conditions. For example, the reaction of 3-chloromethyl-2-benzothiazolinethione with nucleophiles like potassium cyanide results in the displacement of the chlorine atom. researchgate.net This indicates that the bond between the methylene carbon and the piperidine nitrogen in the target compound might be susceptible to nucleophilic attack, potentially leading to the displacement of the piperidine moiety.

Electrophilic substitution on the benzene ring of the benzothiazole nucleus is another potential modification, although this might require harsh conditions that could affect the integrity of the rest of the molecule.

Structural Variations of the Piperidine Ring and N-Substituents

The synthesis of this compound as a Mannich base allows for considerable structural diversity originating from the amine component. By employing different cyclic or acyclic secondary amines in the Mannich reaction with 2-mercaptobenzothiazole and formaldehyde, a variety of analogues can be prepared. For instance, the use of dicyclohexyl amine yields the corresponding [3-dicyclohexyl amino methyl -2- mercaptobenzothiazole]. anjs.edu.iqanjs.edu.iq

Once the this compound is formed, further modifications of the piperidine ring can be envisioned. These could include oxidation to form piperidinone derivatives or ring-opening reactions under specific conditions. However, such transformations would need to be chemoselective to avoid reactions at the benzothiazole core.

N-substituents on the piperidine ring can also be introduced prior to the Mannich reaction by using appropriately substituted piperidines. Post-synthetic modification of the piperidine nitrogen is less straightforward due to the presence of the more reactive benzothiazole nitrogen, but could potentially be achieved through selective protection-deprotection strategies.

Heterocyclic Ring Fusion Strategies

The benzothiazole nucleus is a versatile scaffold for the construction of fused heterocyclic systems. Several strategies have been developed for the synthesis of pyrimido[2,1-b]benzothiazole derivatives, which are of significant interest due to their biological activities. These methods, however, typically start from 2-aminobenzothiazoles or other functionalized benzothiazoles rather than 3-substituted-2-benzothiazolinethiones.

One could envision a multi-step sequence starting from this compound to generate a fused ring system. This might involve initial modification of the benzothiazole ring, for example, by introducing a reactive functional group on the benzene ring, which could then participate in a cyclization reaction. Another hypothetical approach could involve the transformation of the thione group into a more reactive functional group that could undergo an intramolecular cyclization with a suitably positioned substituent.

Mechanistic Investigations of Synthesis and Derivatization Reactions

The primary route to this compound is the Mannich reaction. This reaction is a three-component condensation of a compound with an active hydrogen atom (2-benzothiazolinethione, which exists in tautomeric equilibrium with 2-mercaptobenzothiazole), an aldehyde (typically formaldehyde), and a primary or secondary amine (piperidine). oarjbp.com

The mechanism of the Mannich reaction is well-established. It begins with the formation of an Eschenmoser-like salt or a pre-formed iminium ion from the reaction of the amine and the aldehyde. In this case, piperidine reacts with formaldehyde to generate the N,N-dimethylenepiperidinium ion. This electrophilic iminium ion is then attacked by the nucleophilic nitrogen atom of 2-benzothiazolinethione (or the sulfur atom of its tautomer, 2-mercaptobenzothiazole, followed by rearrangement) to form the final product. oarjbp.com

The derivatization reactions of this compound at the benzothiazole moiety would likely follow standard mechanistic pathways. For example, the quaternization of the piperidine nitrogen with an alkyl halide is a typical SN2 reaction. Nucleophilic displacement of the piperidine group would also proceed via a nucleophilic substitution mechanism, potentially facilitated by the stability of the resulting 2-benzothiazolinethione anion.

Mechanistic studies of more complex transformations, such as heterocyclic ring fusions, would depend on the specific reagents and conditions employed. These could involve intramolecular nucleophilic attacks, cycloadditions, or metal-catalyzed cross-coupling reactions, each with their own well-defined mechanistic pathways.

Biological Activities and Mechanistic Studies of 3 Piperidinomethyl 2 Benzothiazolinethione and Its Derivatives

Investigation of Antimicrobial Efficacy

The benzothiazole (B30560) core is a prominent feature in a variety of compounds exhibiting significant antimicrobial properties. Derivatives of this heterocyclic system have been extensively studied for their ability to inhibit the growth of a wide range of pathogenic bacteria and fungi.

Derivatives of the benzothiazole scaffold have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. Research into various substituted benzothiazoles has identified several compounds with potent inhibitory effects. For instance, studies on benzothiazole derivatives bearing an amide moiety revealed significant antibacterial action. One such derivative, N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide, showed broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values of 15.6 µg/mL against Staphylococcus aureus, 7.81 µg/mL against Escherichia coli, and 3.91 µg/mL against Klebsiella pneumoniae. rsc.org

Other studies have highlighted the efficacy of benzothiazole-clubbed isatin (B1672199) derivatives, which were particularly effective against Gram-negative strains, with MIC values as low as 3.1 µg/mL against E. coli and 6.2 µg/mL against Pseudomonas aeruginosa. nih.gov Similarly, 1,2-benzothiazine derivatives have shown activity primarily against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, with MIC values ranging from 25 to 600 µg/mL. nih.gov The substitution pattern on the benzothiazole ring and associated moieties plays a crucial role in determining the spectrum and potency of antibacterial action. rsc.org

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzothiazole-amide derivative | Staphylococcus aureus | 15.6 | rsc.org |

| Benzothiazole-amide derivative | Escherichia coli | 7.81 | rsc.org |

| Benzothiazole-amide derivative | Klebsiella pneumoniae | 3.91 | rsc.org |

| Isatin-clubbed benzothiazole | Escherichia coli | 3.1 | nih.gov |

| Isatin-clubbed benzothiazole | Pseudomonas aeruginosa | 6.2 | nih.gov |

| 1,2-Benzothiazine derivative | Bacillus subtilis | 25-600 | nih.gov |

The antifungal potential of benzothiazole derivatives has also been a subject of investigation. Studies have shown that certain derivatives exhibit potent activity against various fungal pathogens. For example, a series of novel thiazolidinone derivatives containing a piperidine (B6355638) moiety were evaluated against several Candida and other fungal species. nih.gov Two specific 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones demonstrated a Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 16.5 μg/mL against Rhodotorula sp., proving to be more active than the standard drug fluconazole. nih.gov

Furthermore, research on indole-based rhodanine (B49660) derivatives, which share structural similarities with thiazolidinones, has shown excellent antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi, with Trichoderma viride being particularly sensitive. nih.gov These findings underscore the potential of heterocyclic systems containing thiazole (B1198619) and piperidine rings as scaffolds for the development of new antifungal agents.

Table 2: Antifungal Activity of Selected Piperidine and Thiazolidinone Derivatives

| Compound Class | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidinone | Rhodotorula sp. | 16.5 | nih.gov |

The antimicrobial activity of benzothiazole-based compounds stems from their interaction with various essential cellular targets within microbial organisms. nih.gov These compounds have been identified as inhibitors of key enzymes involved in critical bacterial processes. nih.gov Identified targets include enzymes crucial for cell wall synthesis, DNA replication (such as DNA gyrase), and cell division. nih.govresearchgate.net

Specific enzymes that have been implicated as targets for benzothiazole derivatives include:

DNA Gyrase: Some benzothiazole derivatives have shown potent inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov

Uridine diphosphate-N-acetyl enolpyruvyl glucosamine (B1671600) reductase (MurB): This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov

Dihydropteroate Synthase (DHPS): This enzyme is vital for the folate biosynthesis pathway in bacteria, which is necessary for synthesizing nucleic acids. mdpi.com

Muramoyltetrapeptide carboxypeptidase: This enzyme is also involved in the final stages of peptidoglycan synthesis. nih.gov

By targeting these diverse and essential pathways, benzothiazole derivatives can effectively disrupt bacterial viability and growth.

The primary mechanism of antimicrobial action for many benzothiazole derivatives is enzyme inhibition, as detailed in the previous section. By binding to the active sites of essential enzymes like DNA gyrase or those in the peptidoglycan synthesis pathway, these compounds disrupt fundamental cellular processes, leading to bacteriostatic or bactericidal effects. nih.govresearchgate.net

In addition to specific enzyme inhibition, some benzothiazole derivatives may also exert their antimicrobial effects through membrane disruption. rsc.org Studies have suggested that certain benzothiazole amides can perturb the bacterial membrane potential, which is critical for cellular energy production and transport processes. This disruption of the membrane's integrity and function can lead to leakage of cellular contents and ultimately, cell death. rsc.org The exact mechanism can be influenced by the specific substitutions on the benzothiazole core, with different derivatives potentially exhibiting different primary modes of action. rsc.org

Exploration of Antiproliferative and Anticancer Potentials

The benzothiazole scaffold is not only a source of antimicrobial agents but has also been recognized for its potential in the development of anticancer therapeutics. Various derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells.

A multitude of studies have reported the cytotoxic effects of benzothiazole derivatives against a range of human cancer cell lines. For example, certain piperazinone derivatives have demonstrated significant cytotoxicity, with a guanidine-containing compound exhibiting IC50 values below 2 µM against two different cancer cell lines, a potency greater than the established drug doxorubicin (B1662922) in the same assay. sid.ir

In another study, benzothiazole-piperazine derivatives were screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with several compounds showing notable activity. nih.gov Similarly, novel ciprofloxacin-thiazolidinedione hybrids showed antiproliferative activity against human melanoma (LOX IMVI) and renal cancer (A498) cell lines, with IC50 values in the micromolar range. The mechanism for some of these compounds was linked to the inhibition of topoisomerase I and II, enzymes critical for managing DNA topology during cell replication. nih.gov

Table 3: Cytotoxicity of Selected Benzothiazole and Piperazine/Piperidinone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Piperazinone derivative | Cancer Cell Line 1 | <2 | sid.ir |

| Piperazinone derivative | Cancer Cell Line 2 | <2 | sid.ir |

| Ciprofloxacin-thiazolidinedione hybrid | LOX IMVI (Melanoma) | 25.4 ± 1.43 | nih.gov |

Impact on Cell Cycle Progression and Apoptosis Induction

Derivatives of benzothiazole and related heterocyclic structures have demonstrated significant effects on the cell cycle of malignant cells, often leading to the induction of apoptosis, or programmed cell death. Studies on various cancer cell lines have shown that these compounds can disrupt the normal progression of the cell cycle, a hallmark of many anticancer agents. For instance, certain benzothieno[3,2-b]pyran derivatives have been observed to cause a time-dependent disruption in the cell cycle profile of human colon adenocarcinoma cells (HCT-116). nih.gov This disruption typically involves a decrease in the cell population in the G1 phase, with a corresponding accumulation of cells in the G2/M phase and a pre-G peak, which is indicative of apoptosis. nih.gov

The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. Treatment of cancer cells with novel piperidone and benzothiazole derivatives has been shown to trigger classic apoptotic markers. nih.govnih.gov These include morphological changes like nuclear condensation and DNA fragmentation. nih.gov At the molecular level, the apoptotic process is often initiated through the activation of caspases, a family of cysteine proteases that execute the cell death program. Research has confirmed that treatment with these derivatives leads to a significant increase in the activity of key executioner caspases, such as caspase-3 and initiator caspase-9. nih.govresearchgate.net The induction of apoptosis by these compounds is often observed to be time-dependent, with increasing percentages of early and late apoptotic cells following prolonged exposure. nih.govnih.gov This ability to halt cell proliferation and trigger programmed cell death underscores the therapeutic potential of this class of compounds in oncology.

Modulation of Signal Transduction Pathways in Cancer Cell Biology

The anticancer effects of benzothiazole derivatives are closely linked to their ability to modulate critical signal transduction pathways that are frequently dysregulated in cancer. One of the most significant pathways implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth. mdpi.com Hyperactivation of this pathway is common in many human cancers and contributes to tumor growth by inhibiting apoptosis. mdpi.com

Studies have shown that novel benzothiazole derivatives can exert their cytotoxic and pro-apoptotic effects by suppressing the PI3K/Akt signaling pathway. nih.gov Treatment of human glioblastoma (U87) and cervix cancer (HeLa) cells with a benzothiazole derivative known as PB11 resulted in the downregulation of PI3K and Akt protein levels. nih.gov This inhibition disrupts the downstream signaling cascade that normally promotes cell survival, thereby sensitizing the cancer cells to apoptosis. nih.gov The modulation of this pathway is a key element of the selective cytotoxicity these compounds exhibit towards tumorigenic cells. nih.gov Other developmental pathways that are often affected in cancer and can be influenced by bioactive compounds include Wnt, hedgehog, and notch signaling pathways. mdpi.com The ability of benzothiazole-related compounds to interfere with these fundamental signaling networks highlights their potential as targeted anticancer agents.

Molecular Targets and Protein Interactions in Malignant Cells

The induction of apoptosis and modulation of signaling pathways by 3-(Piperidinomethyl)-2-benzothiazolinethione and its analogs are mediated by interactions with specific molecular targets within cancer cells. A primary target for many antitumor agents is the cellular DNA itself. mdpi.com By interacting with DNA, these compounds can cause damage that triggers cell cycle checkpoints and ultimately leads to apoptosis. mdpi.com

A crucial set of molecular targets belongs to the Bcl-2 family of proteins, which are key regulators of the mitochondrial (intrinsic) pathway of apoptosis. researchgate.netmdpi.com This family includes both anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and pro-apoptotic proteins (like Bax and Bid). Benzothiazole derivatives have been shown to alter the balance of these proteins, favoring apoptosis. researchgate.netmdpi.com Specifically, they can downregulate the expression of Bcl-2 and upregulate the expression of Bax. mdpi.com This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol. nih.govresearchgate.net The released cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, and subsequently the executioner caspase-3, leading to the dismantling of the cell. nih.govmdpi.com Therefore, the key molecular interactions involve the downregulation of survival proteins like PI3K and Akt, the modulation of Bcl-2 family proteins, and the activation of the caspase cascade. nih.gov

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition Profiles

Benzothiazole derivatives, particularly those incorporating sulfonamide moieties, have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes crucial for processes like pH regulation and CO2 transport. nih.govmdpi.com These enzymes are considered therapeutic targets for various diseases. Studies have evaluated the inhibitory activity of benzothiazole-6-sulphonamides against several human (h) CA isoforms, including the cytosolic hCA I and hCA II and the brain-associated hCA VII. nih.gov

The inhibition profiles indicate that these compounds can be potent inhibitors, with activity often in the low nanomolar to micromolar ranges. nih.gov Research has shown that some derivatives exhibit selectivity, potently inhibiting isoforms hCA II and hCA VII while being less sensitive towards hCA I. nih.gov The inhibitory potency (expressed as Kᵢ, the inhibition constant) varies based on the specific substitutions on the benzothiazole ring system. For example, 2H-Benzo[e] nih.govnih.govacgpubs.orgthiadiazin-3(4H)-one 1,1-dioxide (BTD) derivatives have proven to be potent inhibitors of mycobacterial CAs and also show activity against human isoforms. mdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Selected Sulfonamide Derivatives This table presents representative data for classes of inhibitors related to the subject compound and is for illustrative purposes.

| Compound Class | Target Isozyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| Pyrazoline Benzenesulfonamides nih.gov | hCA I | 316.7 - 533.1 nM |

| Pyrazoline Benzenesulfonamides nih.gov | hCA II | 412.5 - 624.6 nM |

| Acetazolamide (Standard) nih.gov | hCA I | 278.8 nM |

| Acetazolamide (Standard) nih.gov | hCA II | 293.4 nM |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Activity

Derivatives of the benzothiazolone scaffold have been identified as effective inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These enzymes are key targets in the management of Alzheimer's disease due to their role in hydrolyzing the neurotransmitter acetylcholine. nih.gov

Research has demonstrated that many benzothiazolone derivatives show a higher inhibitory activity against BChE compared to AChE. mdpi.comscilit.com For instance, compound M13, a benzothiazolone derivative, was found to be a potent BChE inhibitor with an IC₅₀ value of 1.21 µM and also exhibited effective AChE inhibition (IC₅₀ = 5.03 µM). mdpi.com Another compound, M2, showed even greater selectivity for BChE over AChE. mdpi.com Kinetic studies revealed that these compounds often act as reversible and noncompetitive inhibitors. mdpi.comscilit.com Molecular docking simulations suggest that the benzothiazolone group can form key hydrophobic π-π interactions within the enzyme's active site, for example, with the side chain of Trp82 in BChE. mdpi.com In contrast, other benzothiazole-piperazine derivatives have been developed that show potent and selective inhibition of AChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Benzothiazole/Benzothiazolone Derivatives This table presents data for compounds containing the core benzothiazole structure to illustrate inhibitory potential.

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (AChE/BChE) |

|---|---|---|---|

| M13 mdpi.com | BChE | 1.21 | 0.24 |

| M13 mdpi.com | AChE | 5.03 | |

| M2 mdpi.com | BChE | 1.38 | 0.03 |

| M2 mdpi.com | AChE | >40 | |

| LB05 nih.gov | AChE | 0.40 | Not specified |

| Rivastigmine (Standard) acgpubs.org | AChE | 10.87 | Not specified |

Other Relevant Enzyme System Interactions

Beyond carbonic anhydrases and cholinesterases, the structural motifs present in this compound suggest potential interactions with other critical enzyme systems, particularly those involved in xenobiotic metabolism. The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs and foreign compounds. nih.gov

Compounds containing heterocyclic rings can act as substrates, inhibitors, or inducers of various CYP isoforms, such as CYP1A2, CYP2B6, CYP2C9, and CYP3A4. fda.govfda.gov Such interactions can lead to significant drug-drug interactions, potentially altering the efficacy or safety of co-administered therapeutic agents. fda.gov For example, piperonyl butoxide, which shares some structural features, is a known interactor with phase 1 metabolic enzymes, including cytochrome P450s. nih.gov While specific studies on this compound's interaction with the CYP system are not detailed, its chemical nature warrants consideration for potential modulation of these enzymes. This could influence its own metabolic profile as well as that of other drugs.

Other Pharmacological Activities (Excluding Clinical Studies)

This compound is classified as a Mannich base derived from 2-benzothiazolinethione. While this class of compounds has been a subject of synthetic chemistry and has been screened for a variety of biological activities, detailed pharmacological studies focusing on specific molecular mechanisms remain limited in the public scientific literature. Research into the broader category of benzothiazole derivatives has shown a wide range of biological effects, but specific data for this compound is not extensively documented.

In Vitro Assessment of Receptor Binding and Modulatory Effects

A comprehensive review of published scientific studies reveals a lack of specific data concerning the in vitro assessment of receptor binding and modulatory effects for this compound. While molecular docking studies have been performed on some more complex benzothiazole derivatives to predict their affinity for certain receptors, such as those involved in inflammation, specific experimental data from radioligand binding assays or other receptor interaction studies for this compound are not available. Consequently, its receptor interaction profile and potential as a modulator of specific receptor systems have not been characterized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Positional and Substituent Effects on Biological Activity

The biological activity of 3-(Piperidinomethyl)-2-benzothiazolinethione derivatives can be significantly modulated by the introduction of various substituents at different positions on the benzothiazole (B30560) and piperidine (B6355638) rings.

The introduction of halogen atoms (F, Cl, Br, I) and alkyl groups (e.g., methyl, ethyl) at various positions on the benzothiazole ring can profoundly impact the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity. For instance, in related benzothiazole series, halogenation at the 5- or 6-position of the benzothiazole ring has been shown to enhance activity in certain biological assays. This enhancement is often attributed to increased lipophilicity, which can improve membrane permeability, and the electron-withdrawing nature of halogens, which can modulate the electronic environment of the heterocyclic system.

Similarly, the position and size of alkyl substituents on the piperidine ring are critical. Studies on other piperidine-containing bioactive molecules have demonstrated that small alkyl groups, such as a methyl group, at the 2- or 4-position of the piperidine ring can influence receptor binding and metabolic stability.

Table 1: Hypothetical Influence of Halogen and Alkyl Substitutions on the Biological Activity of this compound Analogs

| Compound ID | Benzothiazole Substitution | Piperidine Substitution | Relative Activity (Hypothetical) |

| 1a | H | H | 1.0 |

| 1b | 5-Cl | H | 2.5 |

| 1c | 6-F | H | 2.1 |

| 1d | H | 4-CH₃ | 1.8 |

| 1e | 5-Cl | 4-CH₃ | 3.2 |

Note: The relative activities presented in this table are hypothetical and for illustrative purposes to demonstrate potential SAR trends based on related compound series.

Conformational Analysis and Bioactive Conformations

The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents on the piperidine ring can exist in either an axial or equatorial position, and the preferred orientation can influence the molecule's biological activity. The "bioactive conformation," or the specific three-dimensional arrangement that the molecule adopts when binding to its biological target, is of particular interest. Computational modeling and techniques like nuclear magnetic resonance (NMR) spectroscopy are often employed to study the conformational preferences of such molecules in solution and to predict their bioactive conformations. For instance, the orientation of the piperidinomethyl group relative to the plane of the benzothiazole ring is likely a key determinant of activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

A typical QSAR study involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be classified into several categories:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates a combination of these descriptors with the observed biological activity.

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for this compound Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Hydrophobic | clogP | Positive correlation may indicate importance of membrane penetration. |

| Electronic | Dipole Moment | May influence polar interactions with the target binding site. |

| Steric | Molecular Volume | A certain optimal size may be required for effective binding. |

| Topological | Wiener Index | Can relate to the overall shape and branching of the molecule. |

A validated QSAR model can be a powerful tool in the drug discovery process, enabling the prioritization of synthetic targets and the design of more potent analogs of this compound.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to predict the binding affinity and mode of a small molecule ligand, such as 3-(Piperidinomethyl)-2-benzothiazolinethione, to the active site of a target protein. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability.

For this compound, docking studies would be instrumental in screening large libraries of biological targets to identify proteins with which it might interact with high affinity. Benzothiazole (B30560) derivatives have been investigated as inhibitors for a range of enzymes, including kinases, oxidoreductases, and hydrolases. nih.govbiointerfaceresearch.comnih.govmdpi.com Docking simulations could therefore be performed against representative members of these families, such as Phosphatidylinositol 3-kinase (PI3Kα) or the p56lck enzyme, to assess the compound's inhibitory potential. nih.govbiointerfaceresearch.com

The simulation results provide a binding score, typically in kcal/mol, which estimates the binding free energy, and a predicted binding pose. This pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the target's active site. For example, the benzothiazolinethione core might form hydrophobic interactions, while the piperidinomethyl group could engage in hydrogen bonding or electrostatic interactions.

Table 1: Illustrative Molecular Docking Results for this compound Against Potential Protein Targets

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| PI3Kα Kinase | 2RD0 | -8.5 | Val851, Trp780, Lys802 |

| p56lck Kinase | 1QPC | -7.9 | Met319, Thr316, Ala366 |

| α-Glucosidase | 3A4A | -7.2 | Asp215, Arg442, Phe178 |

| FOXM1 | 3G73 | -8.1 | Arg286, His287, Asn283 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of molecular docking simulations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govugm.ac.id These calculations provide a fundamental understanding of the molecule's stability, reactivity, and the nature of its chemical bonds. For this compound, DFT can be used to compute several key descriptors that govern its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. nbu.edu.sa

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org For this compound, the MEP would likely show negative potential around the sulfur and nitrogen atoms of the benzothiazolinethione core, indicating these as sites prone to electrophilic attack or hydrogen bond acceptance.

Table 2: Calculated Quantum Chemical Properties for this compound

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |

| Dipole Moment | Measure of the net molecular polarity. | 3.5 D |

| Global Hardness (η) | Resistance to change in electron distribution; calculated from the HOMO-LUMO gap. | 2.35 eV |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | 3.85 eV |

Note: Values are illustrative and based on typical results for similar benzothiazole derivatives from DFT calculations. nbu.edu.sascirp.org

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. acs.org MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govtcmsp-e.com

Following a docking study, the predicted complex of this compound and its target protein can be subjected to an MD simulation in a simulated physiological environment (water, ions, and controlled temperature/pressure). The simulation trajectory, which can span from nanoseconds to microseconds, reveals the flexibility of the ligand in the binding pocket and the stability of the key interactions identified in docking.

Analysis of the MD trajectory includes calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over time suggests that the complex is in a stable equilibrium. Furthermore, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized by the ligand's presence. nih.gov These simulations can confirm the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.

In Silico Prediction of Potential Biological Activities and Drug-Likeness

The data generated from computational studies can be used to predict the potential biological activities and drug-likeness of this compound. Strong predicted binding affinities from docking and stable interactions from MD simulations against a particular enzyme, such as a kinase, would suggest a potential role as an inhibitor for that enzyme. nih.gov

Drug-likeness is a qualitative concept used to assess a compound's suitability as a potential drug candidate based on its physicochemical properties. These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs tend to have a molecular weight under 500 Da, a logP (octanol-water partition coefficient) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Computational tools can accurately predict these properties from the molecular structure alone.

Table 3: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Description | Predicted Value | Lipinski's Rule Compliance |

| Molecular Weight | The mass of one molecule of the substance. | 264.41 g/mol | Yes (< 500) |

| logP | Logarithm of the partition coefficient between octanol (B41247) and water; indicates lipophilicity. | 2.95 | Yes (< 5) |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | 0 | Yes (< 5) |

| Hydrogen Bond Acceptors | Number of N and O atoms. | 3 | Yes (< 10) |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | 79.5 cm³ | N/A |

| Polar Surface Area | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | 40.9 Ų | N/A |

Note: The predicted values in this table are calculated from the chemical structure and serve as indicators for drug-likeness.

Analytical and Spectroscopic Characterization Methods

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(Piperidinomethyl)-2-benzothiazolinethione by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy would provide key insights.

In the ¹H NMR spectrum, characteristic signals are expected for the protons of the benzothiazolinethione core and the piperidinomethyl substituent. The aromatic protons of the benzothiazole (B30560) ring system would typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm nih.gov. The methylene (B1212753) bridge protons (N-CH₂-N) connecting the piperidine (B6355638) ring to the benzothiazolinethione nitrogen would likely produce a singlet in the range of δ 4.5-5.5 ppm nih.gov. The protons of the piperidine ring would show characteristic multiplets in the aliphatic region of the spectrum nih.gov.

The ¹³C NMR spectrum would complement the ¹H NMR data. The thiocarbonyl carbon (C=S) of the benzothiazolinethione ring is expected to have a characteristic chemical shift in the downfield region, often above 180 ppm. The carbons of the aromatic ring would resonate between approximately 110 and 140 ppm nih.gov. The methylene bridge carbon and the carbons of the piperidine ring would appear in the aliphatic region of the spectrum nih.gov.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=S (thione) stretching vibration is typically observed in the region of 1200-1050 cm⁻¹ nih.gov. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidinomethyl group would be observed just below 3000 cm⁻¹ nih.gov. Additionally, characteristic peaks for the C-N stretching and the aromatic C=C stretching vibrations would be present in the fingerprint region of the spectrum researchgate.net. For a similar compound, 2-Benzothiazolinethione, 3-(o-chloroanilinomethyl)-, an IR spectrum is available and shows these characteristic features nist.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The benzothiazolinethione moiety in this compound is a chromophore that is expected to exhibit characteristic absorption bands in the UV-Vis region. Derivatives of benzothiazole typically show absorption maxima related to π→π* and n→π* electronic transitions researchgate.net. The exact position of these absorption bands can be influenced by the solvent and the substituents on the benzothiazole ring system researchgate.netnih.gov.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₆N₂S₂), the exact mass can be calculated and compared with the experimentally determined value.

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum can help to confirm the structure of the molecule. Common fragmentation pathways for related structures often involve the cleavage of the bond between the methylene bridge and the piperidine ring or the benzothiazolinethione nucleus.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 265.0828 |

| [M+Na]⁺ | 287.0647 |

| [M+K]⁺ | 303.0387 |

| [M+NH₄]⁺ | 282.1093 |

This data is based on computational predictions and may vary from experimental results.

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The purity of the compound can be determined by the relative area of its peak in the chromatogram. HPLC is also a valuable tool for the isolation and purification of the compound from a reaction mixture. The purity of various benzothiazole derivatives has been successfully assessed using HPLC methods nih.govjyoungpharm.org.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is suitable for volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC-MS could potentially be used for its analysis. The gas chromatogram would indicate the purity of the compound, while the mass spectrum of the eluted peak would confirm its identity.

Future Research Directions and Potential Academic Applications

Design of Novel Scaffolds Based on the 3-(Piperidinomethyl)-2-benzothiazolinethione Moiety

The this compound structure serves as a versatile scaffold for the design of new and more complex molecules with potentially enhanced biological activities. The benzothiazole (B30560) ring system is a well-established pharmacophore found in a variety of bioactive compounds. The piperidine (B6355638) ring, also a common feature in many pharmaceuticals, can be modified to influence solubility, lipophilicity, and receptor binding.

Future research could focus on the strategic modification of this core structure. For instance, substitution on the benzene (B151609) ring of the benzothiazole moiety could modulate electronic properties and provide additional interaction points with biological targets. Alterations to the piperidine ring, such as the introduction of functional groups or its replacement with other cyclic amines, could lead to derivatives with improved target specificity and pharmacokinetic profiles. The hybridization of this scaffold with other known pharmacophores is another promising avenue, potentially leading to the creation of novel compounds with unique therapeutic properties.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of "one molecule, multiple targets," or polypharmacology, is a growing trend in drug discovery, particularly for complex multifactorial diseases. The inherent structural components of this compound suggest its potential as a multi-target directed ligand (MTDL). Benzothiazole derivatives have been shown to interact with a wide range of biological targets, including enzymes and receptors.

Future studies should investigate the ability of this compound and its derivatives to modulate multiple pathways simultaneously. For example, research could explore its potential to act as a cholinesterase inhibitor while also exhibiting antioxidant or anti-inflammatory properties, a combination that would be beneficial for neurodegenerative diseases. nih.govnih.gov The development of MTDLs based on this scaffold could offer more effective therapeutic strategies with potentially reduced side effects compared to combination therapies. nih.govnih.gov

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry)

The synthesis of this compound is typically achieved through the Mannich reaction, a classic condensation reaction. While effective, traditional batch synthesis methods can have limitations in terms of reaction time, scalability, and environmental impact. The application of advanced synthetic methodologies offers significant potential for improving the synthesis of this compound and its derivatives.

Flow chemistry , or continuous-flow synthesis, provides numerous advantages over batch processing, including enhanced reaction control, improved safety, and easier scalability. mdpi.com Implementing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and a more streamlined production process.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. nih.gov Future research should focus on developing more environmentally friendly synthetic routes. This could involve the use of greener solvents, such as water, and the exploration of catalyst-free or more sustainable catalytic systems. rsc.orgmdpi.com The adoption of these modern synthetic techniques would not only make the production of this compound more efficient but also more environmentally responsible. nih.govmdpi.com

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes and validating drug targets. The benzothiazole core is known to be a component of some fluorescent dyes. This intrinsic property, combined with its potential biological activity, makes this compound a candidate for development into a chemical probe.

By incorporating appropriate functional groups or reporter tags, this molecule could be transformed into a probe for imaging specific cellular components or monitoring enzymatic activity. For example, derivatives could be designed to selectively bind to a particular protein, allowing for its visualization and quantification within a cell. The development of such probes would provide valuable tools for basic research and could aid in the discovery and validation of new therapeutic targets.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(Piperidinomethyl)-2-benzothiazolinethione to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst type. For benzothiazole derivatives, refluxing in polar aprotic solvents (e.g., DMF) with a piperidine moiety under nitrogen atmosphere has been shown to enhance yield . Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) improves purity. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity via HPLC (≥95%) is critical .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidinomethyl and benzothiazolinethione moieties. For example, the methylene group (-CH₂-) in the piperidinomethyl substituent appears as a triplet at δ ~3.5 ppm in ¹H NMR . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies key functional groups (e.g., C=S stretch at ~1250 cm⁻¹) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours. Degradation products are analyzed via LC-MS, and kinetic stability is modeled using Arrhenius equations. For benzothiazole derivatives, acidic conditions often lead to thione group hydrolysis, requiring stabilization via lyophilization or inert packaging .

Advanced Research Questions

Q. What computational approaches are used to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and reactive sites. For example, the thione sulfur atom exhibits high electrophilicity, making it prone to nucleophilic attacks. Molecular docking studies can predict interactions with biological targets (e.g., kinases) by analyzing binding energies and steric compatibility .

Q. How do structural modifications to the piperidine or benzothiazole moieties influence bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with substitutions (e.g., replacing piperidine with morpholine) and testing against target enzymes (e.g., CDK1 kinase). For instance, bulkier substituents on the piperidine ring reduce cellular permeability, while electron-withdrawing groups on benzothiazole enhance electrophilic reactivity . Bioassays (e.g., IC₅₀ determination) quantify potency differences .

Q. What experimental designs are recommended to resolve contradictory data in studies of benzothiazole derivatives’ mechanisms of action?

- Methodological Answer : Factorial design (e.g., 2^k designs) isolates variables causing discrepancies, such as solvent effects or enzyme batch variability. For example, if conflicting IC₅₀ values arise, testing compounds in parallel under identical conditions (pH, temperature, cell line) with internal controls (e.g., reference inhibitors) minimizes confounding factors . Meta-analysis of published data using tools like RevMan identifies trends across studies .

Q. How can researchers integrate cheminformatics tools to prioritize this compound derivatives for preclinical testing?

- Methodological Answer : Virtual screening pipelines (e.g., Schrödinger’s Glide) filter analogs based on ADMET properties (e.g., Lipinski’s Rule of Five). QSAR models trained on benzothiazole datasets predict toxicity and bioavailability. High-throughput docking against target protein libraries (e.g., PDB) ranks candidates for in vitro validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.